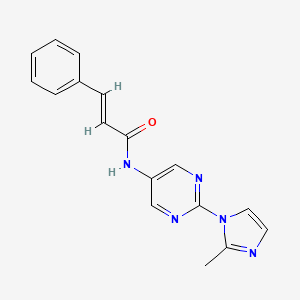

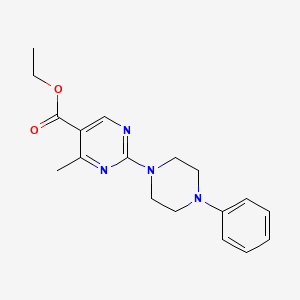

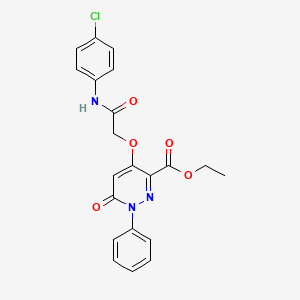

Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of this compound involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The synthesized compounds have shown promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a white solid with a melting point of 87–89°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, demonstrating the chemical flexibility and potential therapeutic uses of pyrimidine derivatives (Rahmouni et al., 2016). This study highlights the structure-activity relationship (SAR) within the pyrazolopyrimidine framework, indicating a strategic direction for developing novel therapeutics.

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular efficacy of pyrimidine derivatives has been explored through various studies, showcasing their potential as lead compounds in drug discovery. For example, novel pyrimidine-pyrazole hybrids have been synthesized and evaluated against Mycobacterium tuberculosis, demonstrating significant activity and highlighting the potential for further development into antitubercular agents (Vavaiya et al., 2022).

Antioxidant and Radioprotective Activities

Research into the antioxidant and radioprotective properties of pyrimidine derivatives has led to the synthesis of compounds like ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These studies investigate their capacity to mitigate oxidative stress and potential applications in radioprotection (Mohan et al., 2014).

Antitumor Activity

Several pyrimidine derivatives have been investigated for their antitumor activities, with studies revealing their potential to inhibit tumor growth and serve as the basis for new anticancer agents. This includes research on compounds with pyrazolopyrimidine and thiazolopyrimidine frameworks, highlighting the diverse pharmacological applications of these chemical structures (Sherif et al., 1993).

Nonlinear Optical (NLO) Properties

The nonlinear optical properties of pyrimidine derivatives have been explored, indicating their potential applications in the field of optoelectronics. Studies demonstrate that these compounds can exhibit significant NLO behavior, suggesting their utility in developing new materials for technological applications (Hussain et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This compound has been shown to have moderate inhibitory activities against AChE .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays an important role in learning and memory .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby enhancing cognition functions .

Pharmacokinetics

It’s worth noting that the piperazine motif found in this compound is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The result of the action of this compound is the enhancement of cognition functions due to the increased level of acetylcholine in the brain . This is achieved by the inhibition of AChE, which prevents the breakdown of acetylcholine .

Action Environment

The action environment of this compound is primarily the nervous system, where it interacts with AChE to modulate acetylcholine levels

Análisis Bioquímico

Biochemical Properties

It has been synthesized as a potential neuroprotective and anti-neuroinflammatory agent . It’s believed to interact with various enzymes and proteins, influencing their function and potentially altering biochemical pathways .

Cellular Effects

Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate has shown promising effects on various types of cells. In particular, it has been observed to exhibit neuroprotective properties, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Like any compound, it’s likely that its effects would vary with dosage, potentially exhibiting threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

It’s likely that it interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It’s possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It’s possible that it’s directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-3-24-17(23)16-13-19-18(20-14(16)2)22-11-9-21(10-12-22)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHNMZBOTFBRSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2919515.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2919519.png)

![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2919520.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)

![N-(4-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2919528.png)